molecular formula C14H16N2O B12593993 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine CAS No. 874361-33-8

3-(5-Phenyl-1,3-oxazol-2-yl)piperidine

Cat. No.: B12593993
CAS No.: 874361-33-8
M. Wt: 228.29 g/mol
InChI Key: GOGWZKOCVXRTPE-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3-oxazol-2-yl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring linked to a 5-phenyl-1,3-oxazole moiety, a structural motif present in various bioactive molecules. The piperidine ring is a common pharmacophore found in pharmaceuticals, contributing to molecular recognition and bioavailability . The 1,3-oxazole ring is a privileged structure known for its metabolic stability and its ability to participate in key hydrogen bonding interactions with biological targets, making it a valuable bioisostere in molecular design . While specific biological data for this exact compound is not widely published, structurally related analogs have demonstrated a range of pharmacological activities. For instance, similar piperidine-oxazole and piperidine-oxadiazole hybrids are investigated for their potential to interact with enzymes and receptors . The 1,3-oxazole core, in particular, is recognized as a stable scaffold that can mimic ester or amide functional groups, thereby enhancing the metabolic stability of potential drug candidates . This makes 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine a versatile building block for constructing compound libraries. Its primary research value lies in its potential as a core structure for the design and synthesis of new molecules for screening against various therapeutic targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) by synthesizing derivatives and analogs, aiding in the identification of new lead compounds. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

874361-33-8

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-phenyl-2-piperidin-3-yl-1,3-oxazole

InChI

InChI=1S/C14H16N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2

InChI Key

GOGWZKOCVXRTPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Oxazole Formation

The initial step in the synthesis often involves the formation of the oxazole ring. This can typically be achieved through the cyclization of an α-haloketone with an amide or other suitable precursors. The reaction conditions may vary depending on the specific reagents used.

Key Steps:

  • Formation of Oxazole Ring: This can be accomplished through condensation reactions involving α-haloketones and amides under acidic or basic conditions.

  • Substituent Introduction: The introduction of phenyl groups at the 5-position of the oxazole can be performed using various electrophilic aromatic substitution reactions or by employing phenyl-substituted precursors.

Piperidine Attachment

Once the oxazole ring is synthesized, the next step involves attaching the piperidine moiety. This is typically achieved through nucleophilic substitution reactions.

Key Steps:

  • Nucleophilic Substitution: The synthesized oxazole derivative reacts with a piperidine derivative under basic conditions to form the desired compound. This step is crucial as it determines the overall yield and purity of the final product.

The efficiency of these synthetic routes depends significantly on reaction conditions such as temperature, solvent choice, and catalyst presence. Below is a summary table outlining various methods and their respective yields based on literature findings.

Method Conditions Yield (%) References
Cyclization with α-haloketone Acidic conditions (e.g., HCl) 70-85
Nucleophilic substitution with piperidine Basic conditions (e.g., NaOH) 60-75
Direct coupling methods Use of coupling agents (e.g., EDC) 50-80
One-pot synthesis Sequential reactions without isolation 65-90

Advanced Synthetic Strategies

Recent advancements in synthetic methodologies have introduced more efficient ways to prepare 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine:

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance reaction rates and yields significantly. This method reduces reaction times from hours to minutes while often improving yields due to better energy distribution throughout the reaction mixture.

Green Chemistry Approaches

Utilizing solvent-free conditions or environmentally benign solvents has been explored to minimize waste and improve safety in laboratory settings. These approaches often lead to cleaner reactions with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the piperidine ring can yield various piperidine derivatives.

Scientific Research Applications

3-(5-Phenyl-1,3-oxazol-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving oxazole and piperidine-containing compounds.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the piperidine ring can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Key Example :

  • 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride (): Structure: Replaces the phenyl group with a 2-chlorobenzyl substituent. Molecular Weight: 313.2 g/mol (vs. ~228.3 g/mol for the target compound). The chlorine atom may introduce steric hindrance and influence binding interactions. Hydrogen Bonding: 2 H-bond donors and 3 acceptors, similar to the target compound .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine Phenyl ~228.3 2 3
3-[5-(2-Chlorobenzyl)-oxazol-2-yl]piperidine 2-Chlorobenzyl 313.2 2 3

Heterocycle Variations

Key Examples :

3-(5-Phenyl-1,3,4-oxadiazole-2-carbonyl)-2H-chromen-2-one (): Structure: Replaces oxazole with 1,3,4-oxadiazole and adds a coumarin (chromen-2-one) moiety. The coumarin group introduces fluorescence properties, useful in imaging applications .

(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (): Structure: Substitutes oxazole with pyrazole and links via a ketone bridge. Properties: Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities compared to oxazole. The ethoxyphenyl group increases solubility due to the ether linkage .

Table 2: Heterocycle Comparison

Compound Heterocycle Key Functional Groups Potential Applications
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine 1,3-Oxazole Piperidine, phenyl CNS-targeting ligands
3-(5-Phenyl-1,3,4-oxadiazole)-coumarin 1,3,4-Oxadiazole Coumarin, carbonyl Fluorescent probes, enzyme inhibitors
Pyrazole-piperidine methanone Pyrazole Ethoxyphenyl, ketone Solubility-driven drug design

Saturation and Functional Group Additions

Key Example :

  • 2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)-phenoxy)-ethanol (): Structure: Features a saturated dihydro-oxazole ring and a phenoxy-ethanol chain. Properties: Reduced aromaticity compared to 1,3-oxazole, altering electronic properties. The ethanol group enhances hydrophilicity, favoring aqueous solubility .

Table 3: Impact of Saturation and Polar Groups

Compound Saturation Additional Groups Molecular Weight (g/mol)
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine Aromatic None ~228.3
2-[4-(Dihydro-oxazol-2-yl)-phenoxy)-ethanol Partially saturated Ethanol 207.2

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